molecular formula C16H11BrF3N3O2 B2727183 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime CAS No. 339279-70-8

3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime

Cat. No.: B2727183
CAS No.: 339279-70-8
M. Wt: 414.182
InChI Key: VABWLJMGRPEJSW-XFGNKMNKSA-N
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Description

3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydrazono functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with 4-(trifluoromethyl)phenylhydrazine under acidic conditions to form the hydrazone intermediate.

    Oxidation: The hydrazone intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the corresponding oxime.

    Final Assembly: The final step involves the condensation of the oxime with a suitable aldehyde or ketone to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxime or hydrazono groups, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced products such as amines.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential as therapeutic agents. The presence of the trifluoromethyl group is particularly interesting due to its influence on the pharmacokinetic properties of drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime involves interactions with various molecular targets. The hydrazono and oxime groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-oxo-2-{2-[4-(methyl)phenyl]hydrazono}propanal oxime: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(4-Chlorophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The presence of the trifluoromethyl group in 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime makes it unique compared to similar compounds. This group significantly influences the compound’s chemical reactivity and biological activity, making it a valuable target for research and development.

Properties

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-3-hydroxyimino-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3O2/c17-12-5-1-10(2-6-12)15(24)14(9-21-25)23-22-13-7-3-11(4-8-13)16(18,19)20/h1-9,22,25H/b21-9+,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABWLJMGRPEJSW-XFGNKMNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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